molecular formula C21H27NO B10823388 Diphenidol-d10

Diphenidol-d10

Cat. No.: B10823388
M. Wt: 319.5 g/mol
InChI Key: OGAKLTJNUQRZJU-FNJHSXSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenidol-d10 is a deuterium-labeled analog of Diphenidol, commonly utilized as an internal standard in analytical and pharmacokinetic research. This stable isotope-labeled compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Diphenidol in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenidol-d10 involves the deuteration of Diphenidol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Diphenidol-d10 undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the hydroxyl group in the compound.

    Reduction: Reduction reactions can affect the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Diphenidol-d10 is similar to that of Diphenidol. It exerts its effects by interacting with muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 receptors. This interaction leads to an anticholinergic effect, which diminishes vestibular stimulation and depresses labyrinthine function. Additionally, it may act on the medullary chemoreceptive trigger zone to exert its antiemetic effects .

Comparison with Similar Compounds

Similar Compounds

    Diphenidol: The parent compound, used as an antiemetic and antivertigo agent.

    Diphenidol Hydrochloride: A hydrochloride salt form of Diphenidol with similar pharmacological properties.

    Diphenidol Embonate: Another salt form used for its antiemetic properties.

Uniqueness

Diphenidol-d10 is unique due to its deuterium labeling, which enhances its stability and accuracy in analytical applications. This isotopic labeling makes it an invaluable tool in research settings where precise quantification is essential .

Properties

Molecular Formula

C21H27NO

Molecular Weight

319.5 g/mol

IUPAC Name

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1,1-diphenylbutan-1-ol

InChI

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2/i3D2,8D2,9D2,16D2,17D2

InChI Key

OGAKLTJNUQRZJU-FNJHSXSFSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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